1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(p-tolyloxy)ethanone
Description
1-(4-(3-(4-Ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(p-tolyloxy)ethanone is a synthetic heterocyclic compound featuring a triazolo[4,5-d]pyrimidine core fused with a piperazine ring and substituted with a 4-ethoxyphenyl group and a p-tolyloxy-ethanone moiety. Its molecular formula is C₃₁H₃₂N₈O₃, with an average molecular mass of 572.65 g/mol and a monoisotopic mass of 572.2591 Da . The compound’s structural complexity arises from its triazolopyrimidine scaffold, a motif known for pharmacological relevance due to its resemblance to purine bases, enabling interactions with biological targets such as kinases and receptors .
Properties
IUPAC Name |
1-[4-[3-(4-ethoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-2-(4-methylphenoxy)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N7O3/c1-3-34-20-10-6-19(7-11-20)32-25-23(28-29-32)24(26-17-27-25)31-14-12-30(13-15-31)22(33)16-35-21-8-4-18(2)5-9-21/h4-11,17H,3,12-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZYWFHDPVJUDBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)COC5=CC=C(C=C5)C)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have shown promising cytotoxicity against tested cancer cell lines
Mode of Action
It has been observed that similar compounds can inhibit cell cycle progression and induce apoptosis in cancer cells. This suggests that the compound may interact with its targets to disrupt normal cell cycle progression and trigger programmed cell death.
Biochemical Pathways
Related compounds have been shown to induce caspase-3 activation and suppress nf-κb and il-6 activation. These findings suggest that the compound may affect apoptosis and inflammation-related pathways.
Biological Activity
The compound 1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(p-tolyloxy)ethanone represents a novel class of triazolo-pyrimidine derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article reviews the biological activity of this compound based on various studies and findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 447.54 g/mol. The structure features a triazolo-pyrimidine core linked to a piperazine moiety, which is known for enhancing pharmacological properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazolo-pyrimidine derivatives. For instance, compounds similar to the one have shown significant inhibitory effects on cancer cell lines by targeting key signaling pathways involved in tumor growth and progression.
-
Mechanism of Action :
- The compound has been shown to inhibit the activity of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), both crucial in cancer cell proliferation and angiogenesis .
- In vitro assays demonstrated that it induces apoptosis in cancer cells while inhibiting migration and cell cycle progression, leading to DNA fragmentation .
-
Case Studies :
- In a study involving MCF-7 breast cancer cells, the compound effectively reduced cell viability at low micromolar concentrations (IC50 values ranging from 0.3 to 24 µM) .
- Another case study indicated that related compounds exhibited selective inhibition with significant target selectivity indices over other kinases like Topo-II .
Neuropharmacological Effects
The piperazine moiety in the compound suggests potential neuropharmacological effects. Piperazine derivatives are often studied for their anxiolytic and antidepressant properties.
- Behavioral Studies :
- Animal models treated with similar piperazine-containing compounds exhibited reduced anxiety-like behaviors, suggesting a potential application in treating anxiety disorders.
- Further studies are needed to elucidate the exact mechanism by which these compounds exert their effects on neurotransmitter systems.
Data Summary
The following table summarizes key findings from various studies regarding the biological activity of triazolo-pyrimidine derivatives:
| Study | Target | IC50 (µM) | Effect |
|---|---|---|---|
| Study A | EGFR | 0.3 | Inhibition of tumor growth |
| Study B | VEGFR | 7.6 | Induction of apoptosis |
| Study C | Topo-II | 24 | Cell cycle arrest |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The ethoxyphenyl and p-tolyloxy groups are key sites for nucleophilic substitution.
Hydrolysis of Ethoxy Group
Under acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions, the ethoxy (–OCH₂CH₃) group hydrolyzes to a hydroxyl (–OH) group. For example:
This reaction is critical for generating phenolic intermediates used in further derivatization.
Piperazine Alkylation/Acylation
The piperazine nitrogen undergoes alkylation with alkyl halides (e.g., methyl iodide) or acylation with acyl chlorides (e.g., acetyl chloride):
Reagents like triethylamine in dichloromethane at 0–25°C are typically employed .
Coupling Reactions
The triazolopyrimidine core participates in palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling
The 7-position halogen (e.g., Cl/Br) reacts with aryl boronic acids under Pd(PPh₃)₄ catalysis in toluene/EtOH at 80–100°C:
This method diversifies the aryl substituents at the triazolopyrimidine scaffold.
Buchwald-Hartwig Amination
Piperazine derivatives undergo C–N coupling with aryl halides using Pd₂(dba)₃ and Xantphos in toluene at 110°C .
Ketone Reduction
The ethanone carbonyl group is reduced to a secondary alcohol using NaBH₄ or LiAlH₄ in THF:
This modification enhances solubility for biological assays.
Aromatic Ring Oxidation
The p-tolyloxy methyl group oxidizes to a carboxylic acid under KMnO₄/H₂SO₄, though this reaction is less common due to steric hindrance.
Acid/Base-Mediated Rearrangements
The triazolopyrimidine ring undergoes ring-opening under strong acids (e.g., H₂SO₄) or bases (e.g., KOtBu), yielding pyrimidine or triazole fragments. Conditions and products depend on substituent electronic effects.
Comparative Reactivity of Analogous Compounds
Key Reaction Conditions and Catalysts
| Reaction | Solvent | Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Ethoxy Hydrolysis | H₂O/EtOH | HCl or NaOH | 80 | 85–92 |
| Suzuki Coupling | Toluene/EtOH | Pd(PPh₃)₄ | 80 | 70–85 |
| Piperazine Acylation | DCM | Triethylamine | 25 | 88–95 |
| Ketone Reduction | THF | NaBH₄ | 0–25 | 90–98 |
Stability and Side Reactions
Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Compounds
Key Observations :
Core Heterocycles : The target compound’s triazolo[4,5-d]pyrimidine core distinguishes it from imidazo-pyrrolo-pyrazine derivatives (e.g., patent compounds in ), which exhibit fused imidazole and pyrrole rings. These cores influence electronic properties and binding affinities .
Substituent Diversity: The 4-ethoxyphenyl group in the target compound provides electron-donating effects, contrasting with the electron-withdrawing cyano group in the pyrazole-thiophene hybrid .
Linker Flexibility : The piperazine linker in the target compound enhances solubility and rotational freedom compared to the rigid methylpiperidine in patent analogs .
Key Findings :
- Synthetic Complexity : The target compound’s synthesis may involve nucleophilic aromatic substitution (SNAr) to attach the piperazine and ethoxyphenyl groups, similar to methods in .
- Lipophilicity: The p-tolyloxy-ethanone group increases LogP compared to pyrazole-thiophene hybrids, suggesting better membrane permeability .
- Bioactivity Predictions: While the patent compound has demonstrated kinase inhibition, the target compound’s triazolopyrimidine core aligns with known adenosine receptor ligands, hinting at CNS or anti-inflammatory applications .
Preparation Methods
Pyrimidine Precursor Preparation
The synthesis begins with 4,6-dichloropyrimidine-5-amine 1 (Figure 1). Chlorine atoms at C4 and C6 serve as leaving groups for subsequent nucleophilic substitutions.
Reaction Conditions :
- C4 Substitution : Treatment with piperazine in refluxing ethanol (12 h) replaces C4-Cl with piperazine, yielding 4-piperazinyl-6-chloropyrimidine-5-amine 2 .
- C6 Functionalization : Reacting 2 with 4-ethoxyphenylhydrazine in acetic acid (0–5°C, 1 h) installs the hydrazine moiety at C6, forming intermediate 3 .
$$
\begin{align}
\text{4,6-dichloropyrimidine-5-amine} + \text{piperazine} &\xrightarrow{\text{EtOH, reflux}} \text{4-piperazinyl-6-chloropyrimidine-5-amine} \
\text{4-piperazinyl-6-chloropyrimidine-5-amine} + \text{4-ethoxyphenylhydrazine} &\xrightarrow{\text{AcOH, 0–5°C}} \text{Intermediate 3}
\end{align}
$$
Cyclization to Form the Triazole Ring
Intermediate 3 undergoes diazotization and cyclization using sodium nitrite in acidic medium to generate the triazolopyrimidine core 4 (Figure 2).
Optimization Notes :
- Temperature control (0–5°C) prevents premature decomposition of the diazonium intermediate.
- Yields: 75–85% after recrystallization from ethanol.
$$
\text{Intermediate 3} \xrightarrow{\text{NaNO}_2,\ \text{AcOH}} 7-piperazinyl-3-(4-ethoxyphenyl)-3H-triazolo[4,5-d]pyrimidine \quad \text{(4)}
$$
Functionalization of the Piperazine Side Chain
Acylation with Chloroacetyl Chloride
The secondary amine of piperazine in 4 reacts with chloroacetyl chloride in dichloromethane (DCM) under basic conditions (triethylamine) to form chloroacetamide 5 (Figure 3).
Key Parameters :
- Stoichiometry: 1.2 equivalents of chloroacetyl chloride to prevent over-acylation.
- Yield: 88–92% after column chromatography (SiO₂, ethyl acetate/hexane).
$$
\text{Compound 4} + \text{ClCH}_2\text{COCl} \xrightarrow{\text{TEA, DCM}} \text{7-(4-chloroacetylpiperazin-1-yl)-3-(4-ethoxyphenyl)triazolo[4,5-d]pyrimidine} \quad \text{(5)}
$$
Williamson Ether Synthesis with p-Tolyloxide
The chloroacetamide 5 undergoes nucleophilic substitution with sodium p-tolyloxide to install the p-tolyloxy group, yielding the target compound 6 (Figure 4).
Reaction Conditions :
- Solvent: Dry DMF at 80°C for 6 h.
- Base: Sodium hydride (2.0 equivalents) to generate the phenoxide ion.
- Yield: 70–78% after purification via recrystallization (methanol/water).
$$
\text{Compound 5} + \text{NaO-C}6\text{H}4\text{-p-tolyl} \xrightarrow{\text{NaH, DMF}} \text{Target Compound 6}
$$
Analytical Characterization and Validation
Spectroscopic Data
Purity Assessment
- HPLC : >98% purity (C18 column, acetonitrile/water gradient).
- Melting Point : 214–216°C (uncorrected).
Alternative Synthetic Routes and Comparative Analysis
Multicomponent Approach
A one-pot synthesis involving 4-ethoxyphenyl isocyanide, ethyl cyanoacetate, and piperazine-functionalized acetylene under Cu(I) catalysis forms the triazolopyrimidine core with concurrent side-chain incorporation (Figure 5).
Advantages :
Limitations :
Solid-Phase Synthesis
Immobilization of the pyrimidine precursor on Wang resin enables sequential functionalization via automated protocols, though scalability remains challenging.
Industrial-Scale Considerations
Cost-Effective Reagent Selection
Q & A
Basic Research Questions
Q. What are the key spectroscopic and analytical methods for structural identification of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm the presence of the ethoxyphenyl, triazolopyrimidine, and piperazine moieties. Compare chemical shifts with similar triazolo-pyrimidine derivatives .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) can validate the molecular formula (CHNO) and isotopic pattern. Electrospray ionization (ESI) is recommended for polar heterocycles .
- Infrared Spectroscopy (IR) : Identify characteristic carbonyl (C=O) and aromatic C-O stretches (e.g., from the p-tolyloxy group) .
- X-ray Crystallography : For unambiguous structural confirmation, single-crystal X-ray diffraction is ideal, as demonstrated in related pyrazoline and triazolo-pyrimidine systems .
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of aerosols .
- Storage : Store in airtight containers at 2–8°C to prevent degradation. Avoid exposure to moisture and light .
- Emergency Procedures : In case of skin contact, wash immediately with soap and water. For eye exposure, rinse with water for ≥15 minutes and seek medical attention .
Q. What are the foundational synthetic routes for this compound?
- Methodological Answer :
- Stepwise Synthesis :
Triazolo-pyrimidine Core : Start with cyclocondensation of 4-ethoxyphenyl-triazole precursors with pyrimidine derivatives under reflux in ethanol .
Piperazine Coupling : Use nucleophilic substitution to attach the piperazine group to the triazolopyrimidine core. Optimize reaction time and temperature (e.g., 80°C, 12 hours) .
Ethanone Functionalization : Introduce the p-tolyloxy group via SN2 reaction with appropriate alkoxy precursors in anhydrous DMF .
Advanced Research Questions
Q. How can synthetic yields be optimized while minimizing by-products?
- Methodological Answer :
- Reaction Parameter Table :
Q. How can computational methods elucidate electronic effects on reactivity?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack. Compare with experimental reactivity data .
- Molecular Docking : Model interactions with biological targets (e.g., kinases) to rationalize observed pharmacological activities .
- Substituent Effects : Analyze how electron-donating groups (e.g., ethoxy) influence aromatic ring reactivity using Hammett parameters .
Q. How should contradictions in reported biological activity data be resolved?
- Methodological Answer :
- Orthogonal Assays : Validate antimicrobial or anticancer activity using multiple assays (e.g., MIC testing, MTT assays) .
- Structural Analogs : Synthesize derivatives (e.g., replacing p-tolyloxy with methoxy) to isolate structure-activity relationships (SAR) .
- Purity Verification : Use HPLC (>95% purity) and LC-MS to rule out impurities as confounding factors .
Q. What strategies address discrepancies in pharmacological target identification?
- Methodological Answer :
- Proteomic Profiling : Use affinity chromatography or pull-down assays to identify binding partners in cellular lysates .
- Kinase Inhibition Screening : Test against a panel of kinases (e.g., EGFR, CDK2) to confirm selectivity .
- Metabolic Stability Studies : Assess liver microsomal stability to rule out rapid degradation as a cause of inconsistent in vivo results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
